2-Chloro-5-ethyl-1,3,4-oxadiazole

Description

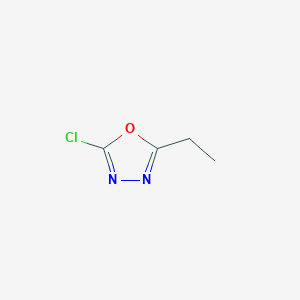

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSJJNAECOUKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368394-17-5 | |

| Record name | 2-chloro-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacological Engineering and Mechanism of Action of 2-Chloro-5-ethyl-1,3,4-oxadiazole

A Technical Whitepaper on Covalent Targeting and Bioisosteric Dynamics

Executive Summary

In modern medicinal chemistry, the shift from reversible binders to Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and infectious diseases. As a Senior Application Scientist, I approach 2-chloro-5-ethyl-1,3,4-oxadiazole not merely as a synthetic intermediate, but as a highly programmable, reactive pharmacophore. This molecule elegantly combines the metabolic resilience of the 1,3,4-oxadiazole core with an electrophilic warhead (the 2-chloro substitution), designed to irreversibly engage nucleophilic residues within target enzyme pockets. This whitepaper deconstructs its mechanism of action, downstream pharmacological effects, and the rigorous, self-validating methodologies required to characterize its biological activity.

Mechanistic Core: Pharmacophore Dynamics & Covalent Targeting

The Bioisosteric Foundation

The 1,3,4-oxadiazole ring is widely recognized as a robust bioisostere for amides and esters. By replacing an ester or amide linkage with an oxadiazole core, we fundamentally alter the pharmacokinetic profile of the molecule. The ring resists enzymatic hydrolysis by esterases and amidases, significantly extending the drug's metabolic half-life while maintaining critical hydrogen-bond acceptor capabilities via its two nitrogen atoms[1]. Furthermore, the 5-ethyl substitution provides a compact lipophilic handle, minimizing steric hindrance while allowing the pharmacophore to anchor into narrow hydrophobic pockets.

The Electrophilic Warhead: Nucleophilic Aromatic Substitution (SNAr)

The defining mechanistic feature of 2-chloro-5-ethyl-1,3,4-oxadiazole is its capacity for covalent modification. The electron-withdrawing nature of the oxadiazole ring creates a highly electron-deficient carbon at the C2 position. When this molecule enters the active site of a target enzyme, it acts as an electrophilic warhead.

The mechanism proceeds via a Nucleophilic Aromatic Substitution (SNAr) :

-

A nucleophilic amino acid residue in the enzyme's active site (typically the thiolate of a Cysteine or the primary amine of a Lysine) attacks the electron-deficient C2 carbon.

-

A transient Meisenheimer-like complex is formed.

-

The chloride ion—an excellent leaving group—is expelled, resulting in a stable, irreversible covalent bond between the inhibitor and the target protein.

This covalent hybridization strategy is a proven approach to overcoming drug resistance and achieving nanomolar potency in oncology targets[2].

Caption: Covalent target engagement mechanism via SNAr reaction.

Molecular Targets and Downstream Pharmacology

Once the covalent adduct is formed, the downstream pharmacological effects are dictated by the specific target enzyme. 1,3,4-oxadiazole derivatives exhibit potent anticancer mechanisms by shutting down critical survival and proliferation pathways [3].

-

Telomerase Inhibition: In malignant cells, telomerase is hyperactivated to maintain telomere length, enabling infinite cellular proliferation. Oxadiazole derivatives act as potent telomerase inhibitors, disrupting this maintenance and driving the cancer cell toward senescence and apoptosis[4].

-

Focal Adhesion Kinase (FAK) & Thymidylate Synthase: Structural modifications of the oxadiazole scaffold allow it to selectively interact with kinases and enzymes critical for DNA synthesis and cellular adhesion, effectively halting tumor metastasis and growth[5].

Quantitative Data Summary

The table below summarizes the comparative pharmacological advantages of utilizing reactive halogenated oxadiazoles versus traditional reversible derivatives.

| Compound Class | Primary Target | Mechanism of Action | Typical IC₅₀ Range | Key Pharmacological Advantage |

| 2-Aryl-1,3,4-oxadiazoles | Telomerase | Reversible competitive inhibition | 1.2 - 5.0 µM | High metabolic stability; resists enzymatic hydrolysis. |

| 2-Chloro-1,3,4-oxadiazoles | Cysteine Proteases / FAK | Covalent modification (SNAr) | 0.1 - 0.8 µM | Irreversible target engagement; prolonged target residency time. |

| Oxadiazole Hybrids | Thymidylate Synthase | Allosteric / Active site binding | 0.5 - 2.5 µM | Overcomes localized drug resistance in malignant cell lines. |

Experimental Protocol: Self-Validating Covalent Target Engagement Workflow

To definitively prove that 2-chloro-5-ethyl-1,3,4-oxadiazole acts via covalent modification rather than transient reversible binding, we must employ a self-validating analytical workflow. Causality principle: Functional inhibition (IC₅₀) alone is insufficient to prove covalent binding; it must be orthogonally validated by intact mass spectrometry (to confirm the macroscopic binding event) and peptide mapping (to pinpoint the exact modified residue, eliminating off-target artifacts).

Step-by-Step Methodology

Step 1: Time-Course Incubation (Kinetics Validation)

-

Procedure: Incubate 10 µM of recombinant target protein (e.g., Telomerase or FAK) with a 5-fold molar excess of 2-chloro-5-ethyl-1,3,4-oxadiazole in HEPES buffer (pH 7.4) at 37°C. Quench aliquots at 0, 15, 30, 60, and 120 minutes using 0.5% formic acid.

-

Causality: Covalent bond formation is a time-dependent process. Observing a time-dependent increase in inhibition confirms the kinetic signature of a targeted covalent inhibitor (TCI).

Step 2: Intact Protein LC-TOF-MS (Macroscopic Adduct Confirmation)

-

Procedure: Analyze the quenched samples using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS). Deconvolute the raw spectra to obtain the intact protein mass.

-

Causality: We look for a specific mass shift (+ΔDa). The addition of the 5-ethyl-1,3,4-oxadiazole moiety minus the atomic weight of the expelled chloride leaving group (approx. +97 Da shift) definitively proves the SNAr reaction occurred on the protein.

Step 3: Tryptic Digestion and Peptide Mapping (Microscopic Site Identification)

-

Procedure: Denature, reduce (DTT), and alkylate (iodoacetamide) the covalently modified protein. Digest overnight with Trypsin. Analyze the resulting peptides via LC-MS/MS using Data-Dependent Acquisition (DDA).

-

Causality: Intact MS proves a binding event occurred; peptide mapping proves where it occurred. By searching the MS/MS spectra for the specific mass addition on Cysteine or Lysine residues, we validate the precise structural mechanism of action and rule out non-specific aggregation.

Step 4: Orthogonal Functional Assay (Biological Translation)

-

Procedure: Perform a Telomeric Repeat Amplification Protocol (TRAP) assay or a FAK kinase activity assay using the covalently modified enzyme to determine the IC₅₀.

-

Causality: Binding does not automatically equal inhibition. This final step closes the validation loop by correlating the confirmed covalent occupancy (from Step 2 & 3) with actual functional enzymatic shutdown.

Caption: Self-validating workflow for covalent inhibitor validation.

References

-

Title: A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Source: World Journal of Advanced Research and Reviews (WJARR) URL: [Link]

-

Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

-

Title: 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Source: Journal of Saudi Chemical Society URL: [Link]

-

Title: 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL: [Link]

Sources

The 1,3,4-Oxadiazole Scaffold: A Technical Whitepaper on Therapeutic Applications and Synthetic Workflows

Executive Summary: The Privileged Scaffold in Drug Discovery

In modern medicinal chemistry, the 1,3,4-oxadiazole nucleus has emerged as a "privileged scaffold." Comprising a five-membered aromatic ring with one oxygen and two nitrogen atoms, this heterocycle serves as a highly robust bioisostere for carboxylic acids, esters, and carboxamides. The strategic insertion of a 1,3,4-oxadiazole ring enhances a drug candidate's metabolic stability, improves its pharmacokinetic profile, and maintains critical hydrogen-bonding interactions with target proteins (1[1]).

The clinical viability of this scaffold is already validated by several FDA-approved drugs, including the antiretroviral integrase inhibitor Raltegravir and the investigational anticancer agent Zibotentan (2[2]). This whitepaper provides an in-depth mechanistic analysis of 1,3,4-oxadiazoles in oncology, synthesizes quantitative structure-activity relationship (SAR) data, and outlines self-validating synthetic protocols for drug development professionals.

Mechanistic Pathways in Oncology

The therapeutic versatility of 1,3,4-oxadiazoles is largely driven by their ability to engage in

Enzyme Inhibition and Apoptotic Induction

1,3,4-oxadiazole derivatives disrupt cancer cell proliferation through several distinct biochemical pathways:

-

Telomerase Inhibition: By blocking telomerase, these compounds prevent the maintenance of telomere length in malignant cells, driving them into replicative senescence and eventual apoptosis (3[3]).

-

HDAC and Thymidylate Synthase Targeting: Hybridization of the oxadiazole core with other pharmacophores yields potent inhibitors of Histone Deacetylase (HDAC) and thymidylate synthase, leading to severe chromatin remodeling and DNA synthesis failure (4[4]).

-

NF-κB Pathway Blockade: Recent assays in hepatocellular carcinoma (HCC) cells demonstrate that specific oxadiazole derivatives prevent the phosphorylation of IκB and p65. This blockade downregulates anti-apoptotic genes, significantly increasing the sub-G1 cell population (5[5]).

Fig 1. Multi-target mechanism of action of 1,3,4-oxadiazoles in oncology.

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, it is critical to evaluate the cytotoxic efficacy of various functionalized 1,3,4-oxadiazoles. The table below synthesizes recent in vitro IC50 data across multiple cancer cell lines, demonstrating that hybridizing the oxadiazole core often yields sub-micromolar potency that outperforms standard chemotherapeutics like Doxorubicin or 5-Fluorouracil (6[6], 7[7], 8[8]).

| Compound / Hybrid Derivative | Target Cancer Cell Line | Primary Mechanism | IC50 (µM) |

| Benzoxazole-linked 1,3,4-oxadiazole (12c) | HT-29 (Colon) | Kinase / Tubulin Inhibition | 0.018 |

| Heteroarylmethylcarbamodithioate (70) | SK-BR-3 (Breast) | Cytotoxic / Apoptosis | 0.58 |

| 1,3,4-oxadiazole-thioether (61) | HepG2 (Hepatic) | Thymidylate Synthase Inhibition | 0.70 |

| Triazole-thymol-1,3,4-oxadiazole (6) | HepG2 (Hepatic) | Proliferation Inhibition | 1.40 |

Validated Synthetic Methodologies

Dehydrative Cyclization Rationale

The most robust and scalable approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of diacylhydrazines. As an application scientist, I highly recommend employing Phosphorus Oxychloride (

Step-by-Step Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

To ensure reproducibility and minimize false positives during scale-up, the following protocol is designed as a self-validating system with integrated quality control (QC) checkpoints.

Step 1: Acyl Hydrazide Formation

-

Action: React the starting carboxylic acid ester with an excess of hydrazine hydrate in ethanol under reflux for 4-6 hours.

-

Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the alkoxide leaving group to form the hydrazide.

-

Validation Check: Monitor via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane mobile phase. The product hydrazide will exhibit a significantly lower

value due to increased polarity and hydrogen bonding capacity.

Step 2: Condensation to Diacylhydrazine

-

Action: Couple the intermediate acyl hydrazide with an appropriate aromatic acid chloride in Dimethylformamide (DMF) at 0°C, slowly warming to room temperature. Add Triethylamine (TEA) dropwise.

-

Causality: TEA acts as a crucial acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the nucleophilic hydrazide, which would otherwise stall the reaction.

Step 3: Microwave-Assisted Dehydrative Cyclization

-

Action: Suspend the diacylhydrazine intermediate in

(approx. 5 equivalents). Irradiate in a dedicated microwave synthesizer at 150W (approx. 80-90°C) for 10-15 minutes. -

Causality: Microwave irradiation provides uniform dielectric heating, vastly accelerating the dehydration step compared to conventional thermal reflux (which takes 4-6 hours), while minimizing degradation byproducts (9[9]).

Step 4: Quenching and Orthogonal Validation

-

Action: Carefully pour the reaction mixture over crushed ice to safely quench unreacted

. Neutralize with saturated -

Validation Check (Critical): Before proceeding to costly NMR analysis, perform an FTIR scan on the crude solid. The protocol is validated if:

-

The strong open-chain carbonyl stretch (

) completely disappears. -

The

stretch (

-

Fig 2. Self-validating synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Conclusion

The 1,3,4-oxadiazole core is far more than a structural placeholder; it is a dynamic, multi-target pharmacophore capable of modulating severe disease pathways ranging from viral integration to malignant tumor proliferation. By utilizing self-validating synthetic workflows—such as microwave-assisted

References

-

Open Medicinal Chemistry Journal: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.10

-

MDPI Applied Sciences: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.2

-

Bentham Science: 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents.3

-

MDPI Pharmaceuticals: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.4

-

Frontiers in Oncology: Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.5

-

Chemical Biology & Drug Design: 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.7

-

RSC Advances: A two-decade overview of oxadiazole derivatives as promising anticancer agents.6

-

MDPI Molecules: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.1

-

Semantic Scholar / ARKIVOC: Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating.9

-

Encyclopedia MDPI: Oxadiazole.8

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 | MDPI [mdpi.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

2-chloro-5-ethyl-1,3,4-oxadiazole structural formula and isomers

An In-depth Technical Guide to 2-chloro-5-ethyl-1,3,4-oxadiazole: Structure, Isomerism, and Synthetic Considerations

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents.[1] Among these, the five-membered 1,3,4-oxadiazole ring is a particularly noteworthy scaffold. It is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The 1,3,4-oxadiazole nucleus is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][3] Its unique electronic nature and ability to participate in hydrogen bonding make it a valuable component in rational drug design.[4] This guide provides a detailed technical examination of a specific derivative, 2-chloro-5-ethyl-1,3,4-oxadiazole, focusing on its structural properties, the complex landscape of its isomers, and plausible synthetic strategies relevant to researchers in drug discovery.

Part 1: Core Compound Analysis: 2-chloro-5-ethyl-1,3,4-oxadiazole

The primary subject of this guide is 2-chloro-5-ethyl-1,3,4-oxadiazole. Its structure is defined by the 1,3,4-oxadiazole core, substituted at the 2-position with a chlorine atom and at the 5-position with an ethyl group.

Structural Formula and Physicochemical Properties

The molecular structure dictates the compound's physical and chemical behavior. The chlorine atom, being highly electronegative, and the electron-deficient nature of the oxadiazole ring significantly influence its reactivity and potential biological interactions.

Caption: Structure of 2-chloro-5-ethyl-1,3,4-oxadiazole.

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1368394-17-5 | [5][6] |

| Molecular Formula | C₄H₅ClN₂O | [5][7] |

| Molecular Weight | 132.55 g/mol | [5] |

| SMILES | CCC1=NN=C(O1)Cl | [7] |

| InChI Key | VWSJJNAECOUKRS-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 1.0 | [7] |

Part 2: The Isomeric Landscape

For any given molecular formula, multiple constitutional isomers can exist, each with unique chemical and biological profiles. Exploring this isomeric landscape is a critical exercise in drug discovery to identify the most potent and safest candidate. Oxadiazole itself has four isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, distinguished by the positions of the nitrogen atoms.[8][9] The 1,2,3-isomer is generally unstable, leaving three viable scaffolds for creating positional isomers of the core ring.[4][10]

Positional Isomers of the Heterocyclic Core

By rearranging the heteroatoms within the five-membered ring while keeping the substituents constant, we can generate other stable isomers. The arrangement of ring atoms profoundly affects the molecule's dipole moment, which in turn influences properties like solubility, lipophilicity, and metabolic stability.[2] Studies have shown that 1,3,4-oxadiazole isomers often exhibit lower lipophilicity (logD) and higher metabolic stability compared to their 1,2,4-oxadiazole counterparts, making them more favorable in many drug design scenarios.[2]

Caption: Key positional isomers of chloro-ethyl-oxadiazole.

Constitutional Isomers of Substituents

Beyond rearranging the core ring, the atoms of the substituents can be rearranged. For the molecular formula C₄H₅ClN₂O, several constitutional isomers can be proposed by altering the connectivity of the chlorine and ethyl groups. For example, the chlorine atom could be located on the ethyl group instead of directly on the oxadiazole ring.

Examples of Constitutional Isomers:

-

2-(1-chloroethyl)-1,3,4-oxadiazole: Here, the chlorine atom is attached to the alpha-carbon of the ethyl group. This would introduce a chiral center and significantly alter the molecule's reactivity.

-

2-(2-chloroethyl)-1,3,4-oxadiazole: The chlorine is on the beta-carbon, making it a potential alkylating agent.

-

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole: This isomer rearranges the carbon skeleton of the side chains.[11]

Each of these isomers would possess distinct steric and electronic properties, leading to different Structure-Activity Relationships (SAR) when interacting with a biological target.

Part 3: Synthetic Protocols and Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and robust method involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[12][13] This approach offers versatility in introducing various substituents at the 2 and 5 positions.

Plausible Synthetic Route for 2-chloro-5-ethyl-1,3,4-oxadiazole

A logical pathway to the target compound involves two main steps: the formation of a diacylhydrazine intermediate followed by a phosphorus oxychloride (POCl₃) mediated cyclodehydration. POCl₃ is a powerful dehydrating agent commonly used for this transformation.[12]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize 2-chloro-5-ethyl-1,3,4-oxadiazole.

Step 1: Synthesis of N'-(chlorocarbonyl)propanehydrazide (Intermediate C)

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propanoic hydrazide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Acylation: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. Causality: The dropwise addition controls the exothermic reaction and prevents side product formation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude intermediate N'-(chlorocarbonyl)propanehydrazide. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to 2-chloro-5-ethyl-1,3,4-oxadiazole (Compound D)

-

Reaction Setup: To the crude intermediate from Step 1, add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0°C. Causality: POCl₃ acts as both the solvent and the dehydrating agent to facilitate ring closure.

-

Cyclization: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive POCl₃ and precipitates the organic product.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-chloro-5-ethyl-1,3,4-oxadiazole.

Part 4: Significance and Applications in Drug Discovery

The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[1][14] The specific substituents at the 2- and 5-positions fine-tune these properties.

-

Ethyl Group (C₂H₅): The ethyl group at the 5-position increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, although excessive lipophilicity can lead to off-target effects and poor solubility.

-

Chloro Group (Cl): The chlorine atom at the 2-position is a key feature. As an electron-withdrawing group, it modulates the electronic character of the oxadiazole ring. It can also participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for high-affinity binding to protein targets. Furthermore, the chlorine atom can serve as a synthetic handle, allowing for further derivatization through nucleophilic substitution reactions to build a library of analogs for SAR studies.

The exploration of the various isomers of 2-chloro-5-ethyl-1,3,4-oxadiazole is paramount. A change in the position of the chloro and ethyl groups, or the arrangement of the ring heteroatoms, can lead to dramatic shifts in biological activity, target selectivity, and toxicity profiles.[2] Therefore, a comprehensive research program would involve the synthesis and parallel biological evaluation of the key isomers identified in Part 2 of this guide.

Conclusion

2-chloro-5-ethyl-1,3,4-oxadiazole is a molecule of significant interest for chemical and pharmaceutical research. Its structure is built upon the robust and biologically relevant 1,3,4-oxadiazole core, with substituents that provide handles for tuning its properties. Understanding its structural formula is only the first step; a thorough appreciation of its isomeric landscape and the development of efficient synthetic routes are critical for unlocking its full potential. This guide provides a foundational framework for researchers and scientists to design and execute further studies aimed at exploring this and related compounds for the development of novel therapeutic agents.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.

- Possible applications of 1,3,4-oxadiazole derivatives.

- 2-Chloro-5-ethyl-1,3,4-oxadiazole | 1368394-17-5. Moshang Chemical.

- 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | CAS 3914-45-2. Santa Cruz Biotechnology.

- 1368394-17-5|2-Chloro-5-ethyl-1,3,4-oxadiazole. BLD Pharm.

- 2-chloro-5-ethyl-1,3,4-oxadiazole. PubChemLite.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.

- 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed.

-

2-(chloromethyl)-5-phenyl-[1][5][14]oxadiazole. ChemicalBook.

- SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.

- Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor.

- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. Sigma-Aldrich.

- Oxadiazoles in Medicinal Chemistry.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. PMC.

- Novel 1,2,4-Oxadiazole Deriv

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.

- Oxadiazole isomers: All bioisosteres are not created equal.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-ethyl-1,3,4-oxadiazole - CAS号 1368394-17-5 - 摩熵化学 [molaid.com]

- 6. 1368394-17-5|2-Chloro-5-ethyl-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 2-chloro-5-ethyl-1,3,4-oxadiazole (C4H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-Chloro-5-ethyl-1,3,4-oxadiazole as a Versatile Heterocyclic Building Block

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic profiles[1][2]. Within this class, 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5)[3] emerges as a highly reactive, bifunctional building block. The presence of the 5-ethyl group provides a tunable lipophilic handle that enhances membrane permeability, while the 2-chloro substituent serves as a highly activated leaving group for downstream functionalization[2]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Chemical Causality

The unique reactivity of 2-chloro-5-ethyl-1,3,4-oxadiazole is rooted in its electronic distribution. The five-membered heterocyclic ring contains one oxygen and two nitrogen atoms, which collectively exert a strong electron-withdrawing effect (-I and -M effects)[4].

-

Electrophilic Activation: This electron deficiency severely depletes electron density at the C2 and C5 positions. Consequently, the C(sp2)-Cl bond at the C2 position is highly polarized and primed for nucleophilic attack, significantly lowering the activation energy required to form the Meisenheimer complex during SNAr reactions[2][4].

-

Transition Metal Susceptibility: The weakened C-Cl bond is also highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0), enabling selective C-C bond formation via cross-coupling pathways without requiring the more expensive bromo- or iodo-derivatives[5].

Synthetic Divergence Workflow

Synthetic divergence of 2-chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Pd-catalyzed pathways.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole derivatives. Causality Focus: Potassium carbonate (K2CO3) is utilized to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the amine nucleophile, converting it into an unreactive ammonium salt and stalling the reaction. DMF is chosen as a polar aprotic solvent because it stabilizes the polar transition state without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add finely ground anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 10 minutes.

-

Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equiv, 12 mmol) dropwise over 5 minutes.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

-

In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear within 4–6 hours, replaced by a lower Rf product spot. Confirm product mass via LC-MS (ESI+).

-

Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the direct arylation of the C2 position using arylboronic acids[5]. Causality Focus: Thorough degassing of the solvent is critical; dissolved oxygen will irreversibly oxidize the active Pd0 catalyst to an inactive PdII species, terminating the catalytic cycle. The addition of water is not accidental—it dissolves the Na2CO3 base, which then coordinates with the boronic acid to form a reactive "ate" complex (boronate), significantly accelerating the transmetalation step.

Step-by-Step Methodology:

-

Solvent Degassing: Prepare a solvent mixture of Toluene:EtOH:H2O (ratio 2:1:1, 20 mL total). Degas the mixture by sparging with Argon or Nitrogen gas for at least 30 minutes.

-

Reagent Assembly: To a Schlenk flask, add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv, 5 mmol), the chosen arylboronic acid (1.2 equiv, 6 mmol), and Na2CO3 (2.5 equiv, 12.5 mmol).

-

Catalyst Introduction: Transfer the flask to an inert atmosphere (glovebox or continuous Ar flow) and add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%).

-

Reaction Execution: Inject the degassed solvent mixture into the flask. Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

-

In-Process Validation: The reaction mixture will typically transition from a pale yellow to a dark brown/black suspension as Pd black precipitates toward the end of the reaction. Verify completion via LC-MS (absence of the chlorinated starting mass and appearance of the coupled product mass).

-

Workup & Purification: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove Pd residues, washing the pad with EtOAc. Separate the organic layer, dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for various functionalizations of 2-chloro-5-ethyl-1,3,4-oxadiazole based on empirical data[4][5].

| Reaction Type | Reagents / Nucleophiles | Catalyst / Base | Temp & Time | Typical Yield | Primary Application |

| SNAr (Amination) | Primary/Secondary Amines | K2CO3 / DMF | 80 °C, 4–6 h | 75–90% | Kinase Inhibitors, Antimicrobials |

| SNAr (Thiolation) | Aryl/Alkyl Thiols | Cs2CO3 / MeCN | 60 °C, 2–4 h | 80–95% | Anti-inflammatory Agents |

| Suzuki Coupling | Arylboronic Acids | Pd(PPh3)4, Na2CO3 | 90 °C, 12 h | 70–85% | OLEDs, Optoelectronics |

| Buchwald-Hartwig | Anilines / Amides | Pd2(dba)3, XPhos | 100 °C, 8–12 h | 60–80% | Complex Polyheterocycles |

References

-

Theoretical study of synthesis and pharmaceutical activity of 1, 3, 4-oxadiazole derivatives. pharmaceuticaljournal.in. 1

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. mdpi.com. 2

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. openmedicinalchemistryjournal.com. 4

-

1368394-17-5 | 2-Chloro-5-ethyl-1,3,4-oxadiazole. bldpharm.com. 3

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. mdpi.com. 5

Sources

- 1. pharmaceuticaljournal.in [pharmaceuticaljournal.in]

- 2. mdpi.com [mdpi.com]

- 3. 1368394-17-5|2-Chloro-5-ethyl-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

application of 2-chloro-5-ethyl-1,3,4-oxadiazole in medicinal chemistry

An in-depth technical guide for medicinal chemists and drug development professionals on the utilization of 2-chloro-5-ethyl-1,3,4-oxadiazole as a critical building block in structural optimization.

Chemical Rationale: The 1,3,4-Oxadiazole Bioisostere Strategy

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern medicinal chemistry. Amide bonds, while ubiquitous in biologically active molecules, are frequently plagued by metabolic instability due to in vivo enzymatic cleavage (e.g., by proteases and amidases). To circumvent this, the 1,3,4-oxadiazole ring is widely deployed as a non-classical bioisostere for amides and esters[1].

The 1,3,4-oxadiazole scaffold mimics the planar geometry of a trans-amide while significantly altering the electronic distribution. It acts as a robust hydrogen bond acceptor, lowers the overall dipole moment, and provides near-absolute resistance to hydrolytic and proteolytic cleavage[1].

To efficiently install this privileged scaffold during structure-activity relationship (SAR) campaigns, 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) serves as a highly versatile electrophilic building block[2]. The 5-ethyl substitution provides a tunable lipophilic vector that offers a balanced steric profile compared to methyl or bulky tert-butyl groups, while the 2-chloro position is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3].

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Amide vs. 1,3,4-Oxadiazole

| Property | trans-Amide | 1,3,4-Oxadiazole | Impact on Drug Design |

|---|---|---|---|

| Metabolic Stability | Low (Protease labile) | High (Resistant) | Increases in vivo half-life and bioavailability. |

| H-Bond Donors (HBD) | 1 | 0 | Enhances membrane permeability (lower PSA). |

| H-Bond Acceptors (HBA) | 1 | 3 (N, N, O) | Maintains target binding affinity via alternative vectors. |

| Dipole Moment | ~3.5 - 4.0 Debye | ~0.1 - 1.0 Debye | Reduces desolvation penalty during target binding. |

Table 2: Reagent Profile: 2-Chloro-5-ethyl-1,3,4-oxadiazole

| Parameter | Value | Significance in Synthesis |

|---|---|---|

| CAS Number | 1368394-17-5 | Standard identifier for procurement[2]. |

| Molecular Weight | 132.55 g/mol | Low MW ensures high atom economy during coupling. |

| Formula | C₄H₅ClN₂O | Contains the reactive C-Cl bond for functionalization. |

| Reactivity Profile | Highly Electrophilic | Rapid SNAr due to the π-electron-deficient heterocycle. |

Logic flow of utilizing 2-chloro-5-ethyl-1,3,4-oxadiazole in bioisosteric drug optimization.

Mechanistic Causality in Experimental Design

The 1,3,4-oxadiazole ring is a highly π-electron-deficient system. The electronegativity of the two nitrogen atoms and the oxygen atom withdraws electron density from the C2 and C5 carbons. Consequently, the C-Cl bond at the 2-position is significantly weaker and more polarized than a standard aryl chloride (e.g., chlorobenzene), exhibiting bond dissociation energies that facilitate rapid oxidative addition by Palladium(0)[3].

Furthermore, this electron deficiency lowers the activation energy required to form the Meisenheimer-type intermediate during SNAr reactions. This allows medicinal chemists to functionalize the oxadiazole core under relatively mild conditions, minimizing the risk of thermally induced ring-opening—a common degradation pathway for oxadiazoles under harsh basic conditions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the reaction at critical junctures before proceeding to purification.

Protocol A: SNAr with Primary/Secondary Amines

Objective: Synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole derivatives (C-N bond formation). Causality: Amines are excellent nucleophiles for SNAr. A non-nucleophilic organic base (DIPEA) is utilized to scavenge the generated HCl, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (CH₃CN, 5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv). Stir for 5 minutes at room temperature to ensure complete free-basing of any amine salts.

-

Electrophile Addition: Slowly add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.2 mmol, 1.2 equiv) dropwise or in small portions.

-

Thermal Activation: Seal the vial and heat the reaction mixture to 60 °C using an aluminum heating block. Expert Insight: Do not exceed 80 °C, as excessive heat in the presence of nucleophiles can trigger the ring-opening of the oxadiazole to an acyl hydrazide.

-

Self-Validation (LC-MS/TLC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

-

Validation Checkpoint: The reaction is successful if the starting material mass (m/z ~133 [M+H]⁺ with a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern) has disappeared, replaced by the product mass lacking the chlorine isotope pattern.

-

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-ethyl-1,3,4-oxadiazoles (C-C bond formation). Causality: While SNAr is ideal for heteroatoms, C-C bond formation requires transition metal catalysis. The oxidative addition of Pd(0) into the activated C-Cl bond is rapid; however, the resulting Pd(II) intermediate can decompose if transmetalation is sluggish. Therefore, a highly active catalyst system (e.g., Pd(dppf)Cl₂) and a strong, soluble base (e.g., Cs₂CO₃) are employed to accelerate the transmetalation step.

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 mmol, 1.2 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

-

Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

-

Solvent & Substrate Addition: Dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Inject this solution into the Schlenk tube via syringe.

-

Reaction Execution: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

-

Self-Validation (TLC): Monitor the reaction by TLC (UV detection at 254 nm). The product will typically run higher (more non-polar) than the highly polar boronic acid.

-

Workup: Cool the mixture, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (15 mL).

-

Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Mechanistic divergence of 2-chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Pd-Catalyzed pathways.

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Center for Biotechnology Information (NIH - PMC) URL:[Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade MDPI URL:[Link]

-

Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Supporting Information - Amazon AWS / UCLA URL:[Link]

Sources

Application Note: Synthesis of Novel Derivatives from 2-Chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Cross-Coupling Methodologies

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides. Developing novel derivatives requires robust, high-yielding synthetic methodologies. This application note details the use of 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5) as a highly versatile, bifunctional building block. By exploiting the unique electronic properties of the oxadiazole core, researchers can selectively drive Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions to generate diverse libraries of 2-amino, 2-thio, and 2-aryl-5-ethyl-1,3,4-oxadiazoles.

Mechanistic Rationale & Molecular Design

The Electronic Landscape of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is profoundly electron-deficient. The presence of two pyridine-type nitrogens (–N=) and one oxygen atom exerts a strong electron-withdrawing inductive effect, causing the heterocycle to behave more like a conjugated diene than a classical aromatic system[1]. Consequently, electrophilic aromatic substitution at the carbon centers is nearly impossible. However, this exact electron deficiency highly activates the C2 and C5 positions for nucleophilic attack [2].

Reactivity Profile of 2-Chloro-5-ethyl-1,3,4-oxadiazole

In 2-chloro-5-ethyl-1,3,4-oxadiazole, the 5-ethyl group provides baseline lipophilicity and steric shielding, while the 2-chloro substituent acts as an exceptional leaving group.

-

SNAr Activation: The electron-poor ring stabilizes the transient negative charge during nucleophilic attack, lowering the activation energy required to form the Meisenheimer-type intermediate [3]. This allows SNAr reactions to proceed under unusually mild conditions compared to unactivated chlorobenzenes.

-

Cross-Coupling Viability: The C–Cl bond dissociation energy in 2-chloro-1,3,4-oxadiazoles is relatively low (approx. 101.3 kcal/mol), facilitating rapid oxidative addition by Pd(0) species during Suzuki-Miyaura cross-coupling [4].

Synthetic Workflows

The divergent synthetic pathways enable the installation of various pharmacophores at the C2 position, as mapped in the workflow below.

Synthetic workflow for generating derivatives from 2-chloro-5-ethyl-1,3,4-oxadiazole.

Standardized Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for the synthesis of 2-amino or 2-thio derivatives. Causality of Design: Acetonitrile (MeCN) is selected as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is utilized as a mild base to scavenge the generated HCl; stronger bases are avoided to prevent base-catalyzed hydrolytic cleavage of the oxadiazole ring [3].

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv) and anhydrous MeCN (5.0 mL).

-

Reagent Addition: Add finely powdered anhydrous K2CO3 (2.0 mmol, 2.0 equiv), followed by the dropwise addition of the nucleophile (e.g., morpholine or thiophenol, 1.2 mmol, 1.2 equiv).

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir vigorously for 4–6 hours. Self-Validation: Monitor reaction progress via LC-MS; the disappearance of the starting material mass (m/z 132.5) indicates completion.

-

Quench and Extraction: Cool the reaction to room temperature. Quench with distilled water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

-

Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 2-substituted-5-ethyl-1,3,4-oxadiazole.

Addition-elimination (SNAr) mechanism at the C2 position of the 1,3,4-oxadiazole ring.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol constructs C–C bonds to yield 2-aryl-5-ethyl-1,3,4-oxadiazoles. Causality of Design: The oxadiazole nitrogens can coordinate to palladium, potentially poisoning the catalyst. To counteract this, Pd(dppf)Cl2 is employed; the bidentate dppf ligand strongly chelates the Pd center, preventing deactivation. A 1,4-dioxane/water co-solvent system is essential, as water hydroxylates the boronic acid, forming the reactive boronate complex required for the transmetalation step [4].

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube, combine 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv), the corresponding aryl boronic acid (1.5 mmol, 1.5 equiv), and Na2CO3 (3.0 mmol, 3.0 equiv).

-

Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 5.0 mL).

-

Catalyst Introduction: Under a steady stream of nitrogen, quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the tube.

-

Thermal Activation: Heat the reaction mixture at 90 °C for 12 hours. Self-Validation: The solution will typically turn from orange to dark brown as the catalytic cycle progresses. Confirm completion via TLC (UV active product).

-

Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Eluent: Hexanes/EtOAc, 8:2) to isolate the target 2-aryl derivative.

Quantitative Reaction Parameters & Yields

The following table summarizes the optimized reaction parameters and expected yields for various derivative classes synthesized from 2-chloro-5-ethyl-1,3,4-oxadiazole.

| Derivative Type | Representative Reagent | Catalyst / Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-Amino | Morpholine | K2CO3 | MeCN | 60 | 4 | 85 – 92 |

| 2-Thio | Thiophenol | DIPEA | DMF | 80 | 6 | 78 – 85 |

| 2-Aryl | Phenylboronic Acid | Pd(dppf)Cl2 / Na2CO3 | Dioxane / H2O | 90 | 12 | 70 – 80 |

| 2-Alkoxy | Phenol | Cs2CO3 | DMF | 100 | 8 | 65 – 75 |

References

-

Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Product Class 8: 1,3,4-Oxadiazoles Source: Science of Synthesis (Thieme Connect) URL: [Link]

-

Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

Application Notes and Protocols for the Investigation of 2-chloro-5-ethyl-1,3,4-oxadiazole in Agrochemical Research

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Crop Protection

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1] This scaffold is considered a "privileged structure" in medicinal and agrochemical science due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and antiviral properties, making them a focal point for the development of new plant protection agents.[4][5][6] Commercially successful agrochemicals, such as the insecticide metoxadiazone and the herbicide oxadiazone, validate the potential of this chemical class.[4]

While significant research has been conducted on various substituted 1,3,4-oxadiazoles, the specific derivative 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS No: 3914-45-2) remains a largely unexplored entity in the public domain.[7] Its structure combines the reactive chlorosubstituent at the 2-position with a simple ethyl group at the 5-position, presenting a unique candidate for novel bioactivity. The chlorine atom can act as a leaving group, potentially enabling covalent interactions with biological targets, or serve as a key element for non-covalent interactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework for the de novo investigation of 2-chloro-5-ethyl-1,3,4-oxadiazole, from its chemical synthesis and analytical characterization to its systematic screening for agrochemical applications and preliminary mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

Synthesis and Analytical Characterization

Given the limited commercial availability of 2-chloro-5-ethyl-1,3,4-oxadiazole for large-scale screening, laboratory synthesis is the necessary first step. The following sections detail a proposed synthetic route and the rigorous analytical protocols required to confirm the identity, structure, and purity of the target compound.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented and typically involves the cyclization of an acylhydrazide intermediate.[8][9] A plausible and efficient route to synthesize 2-chloro-5-ethyl-1,3,4-oxadiazole involves a two-step process starting from propionyl hydrazide.

Step 1: Formation of 5-ethyl-1,3,4-oxadiazole-2-thiol This step involves the reaction of propionyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide. The reaction proceeds through a dithiocarbazate intermediate which then cyclizes upon heating.

Step 2: Chlorination of the Thiol The thiol intermediate is then converted to the target 2-chloro derivative. This can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Proposed workflow for synthesis and validation of 2-chloro-5-ethyl-1,3,4-oxadiazole.

Experimental Protocol: Synthesis

Materials:

-

Propionyl hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane, Ethyl acetate

Protocol:

-

Step 1: In a round-bottom flask equipped with a reflux condenser, dissolve propionyl hydrazide (1 equivalent) and KOH (1.1 equivalents) in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and acidify with dilute HCl to precipitate the 5-ethyl-1,3,4-oxadiazole-2-thiol intermediate. Filter, wash with cold water, and dry the solid.

-

Step 2: In a separate flask, add the dried thiol intermediate (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Reflux the mixture for 4-6 hours. The causality here is that POCl₃ acts as both the chlorinating agent and the solvent.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

Protocol: Purification (Column Chromatography)

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate up to 30%). The choice of a gradient system allows for the separation of the less polar product from more polar impurities.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 2-chloro-5-ethyl-1,3,4-oxadiazole.

Protocols: Analytical Characterization

Accurate characterization is essential to confirm the structure and assess the purity of the synthesized compound.[11]

2.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural information by mapping the chemical environment of ¹H and ¹³C nuclei.

-

Protocol:

-

Dissolve 5-10 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: A triplet corresponding to the -CH₃ protons (~1.3 ppm) and a quartet for the -CH₂- protons (~2.8 ppm).

-

Expected ¹³C NMR signals: Signals for the methyl and methylene carbons, and two distinct signals for the C2 (chloro-substituted) and C5 (ethyl-substituted) carbons of the oxadiazole ring in the downfield region (~160-170 ppm).

-

2.4.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC separates components of a mixture, allowing for precise quantification of purity.

-

Protocol: [11]

-

System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure sharp peak shapes). For example, 20% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or determined by PDA scan).

-

Analysis: Purity is calculated based on the relative peak area of the main component. A pure sample should exhibit a single major peak.

-

2.4.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

-

Rationale: GC-MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Protocol: [11]

-

System: GC-MS with an Electron Ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium.

-

MS Analysis: Scan from m/z 40 to 400. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₅ClN₂O (132.01 g/mol for the main isotopes).[12]

-

Agrochemical Bioactivity Screening Protocols

Once synthesized and characterized, the compound must be screened for potential agrochemical activities. The following protocols outline standardized in vitro assays for fungicidal, insecticidal, and herbicidal properties.

Caption: Tiered workflow for evaluating the agrochemical potential of a novel compound.

Protocol: In Vitro Antifungal Activity (Mycelium Growth Rate Method)

-

Rationale: This method directly measures the compound's ability to inhibit the growth of key plant pathogenic fungi. It is a robust and widely accepted primary screen.[13]

-

Target Organisms: Rhizoctonia solani, Sclerotinia sclerotiorum, Exserohilum turcicum.[13][14]

-

Protocol:

-

Prepare Potato Dextrose Agar (PDA) medium and autoclave.

-

While the medium is cooling (~50°C), add the test compound from a DMSO stock solution to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.

-

Incubate the plates at 25-28°C until the mycelium in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.[13]

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value for active compounds by testing a wider range of concentrations and using probit analysis.

-

Protocol: In Vitro Insecticidal Activity (MTT Cell Viability Assay)

-

Rationale: This assay uses insect cell lines to provide a rapid, high-throughput, and ethical screen for cytotoxicity, which is often correlated with insecticidal activity.[15][16]

-

Target Cell Lines: Spodoptera frugiperda (Sf9), Helicoverpa zea (Hz-AM1).[15]

-

Protocol:

-

Culture insect cells in an appropriate medium (e.g., Grace's Insect Medium) in 96-well plates until they reach logarithmic growth phase.

-

Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells. Include a DMSO-only control.

-

Incubate the plates for 48-72 hours at 27°C.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the LC₅₀ (Lethal Concentration to kill 50% of cells) value.

-

Protocol: In Vitro Herbicidal Activity (Seed Germination Assay)

-

Rationale: This assay assesses the compound's effect on the critical early life stages of plants, providing a primary indication of herbicidal potential.[14]

-

Target Species: Lolium perenne (perennial ryegrass - monocot), Lactuca sativa (lettuce - dicot).

-

Protocol:

-

Place a filter paper in a Petri dish and moisten it with a known volume of a test solution of the compound at various concentrations (e.g., 50, 100, 200 µg/mL). Use water with DMSO as a control.

-

Place a set number of seeds (e.g., 20) on the filter paper.

-

Seal the Petri dishes with parafilm and incubate in a growth chamber with a controlled light/dark cycle and temperature (e.g., 16/8 h cycle at 25°C).

-

After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

-

Calculate the percentage of germination inhibition and growth reduction compared to the control.

-

Proposed Mechanism of Action (MoA) Framework

If significant bioactivity is observed, elucidating the MoA is a critical next step. Based on the activities of related 1,3,4-oxadiazole derivatives, we can propose and test initial hypotheses.

Hypothetical MoA for Fungicidal Activity: SDH Inhibition

Several modern fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Some oxadiazole derivatives have been shown to target SDH.[13]

-

Hypothesis: 2-chloro-5-ethyl-1,3,4-oxadiazole may inhibit fungal respiration by binding to the SDH enzyme complex.

-

Experimental Validation:

-

Enzyme Assay: Isolate mitochondria from the target fungus and perform an in vitro SDH activity assay, measuring the reduction of a substrate like DCPIP in the presence and absence of the test compound.

-

Molecular Docking: Perform in silico docking studies using a homology model or crystal structure of the target fungus's SDH to predict if the compound can bind to the active site.[13]

-

Caption: Proposed mechanism of fungicidal action via inhibition of Succinate Dehydrogenase (SDH).

Hypothetical MoA for Insecticidal Activity: AChE Inhibition

Acetylcholinesterase (AChE) is a well-established target for many insecticides. Its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death in insects. Some 1,3,4-oxadiazoles have been reported as AChE inhibitors.[15]

-

Hypothesis: 2-chloro-5-ethyl-1,3,4-oxadiazole may act as an insecticide by inhibiting the AChE enzyme in the insect's nervous system.

-

Experimental Validation:

-

Ellman's Assay: Perform a colorimetric assay using AChE extracted from a model insect (e.g., housefly heads) to measure enzyme activity in the presence of the test compound.

-

Molecular Docking: Dock the compound into the active site of an insect AChE crystal structure to predict binding modes and interactions.[15]

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle 2-chloro-5-ethyl-1,3,4-oxadiazole in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Toxicology: While data for this specific compound is unavailable, related 2-(chloromethyl)-1,3,4-oxadiazole derivatives are classified as corrosive and acutely toxic.[17][18] Assume the compound is toxic and corrosive. Avoid contact with skin, eyes, and inhalation. An acute toxicity study on other chloro-oxadiazole derivatives showed low toxicity (LD50 > 2000 mg/kg), but caution is still warranted.[19]

-

Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Antifungal Activity

| Compound ID | Target Fungus | Concentration (µg/mL) | Avg. % Inhibition | EC₅₀ (µg/mL) |

|---|---|---|---|---|

| Cpd-XYZ | R. solani | 50 | 75.4 ± 3.2 | 32.1 |

| Cpd-XYZ | S. sclerotiorum | 50 | 62.1 ± 4.5 | 45.8 |

| Carbendazim | R. solani | 50 | 98.2 ± 1.1 | 2.5 |

Table 2: Example Data Summary for Insecticidal Activity

| Compound ID | Insect Cell Line | Concentration (µM) | Avg. % Mortality | LC₅₀ (µM) |

|---|---|---|---|---|

| Cpd-XYZ | Sf9 | 100 | 88.9 ± 5.1 | 65.7 |

| Imidacloprid | Sf9 | 100 | 95.3 ± 2.8 | 15.2 |

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the synthesis, characterization, and agrochemical evaluation of 2-chloro-5-ethyl-1,3,4-oxadiazole. By following these detailed protocols, researchers can systematically investigate its potential as a novel active ingredient for crop protection. Positive results from these primary in vitro screens would warrant progression to more advanced studies, including:

-

Secondary Screening: Testing against a broader panel of pathogens, pests, and crop/weed species.

-

In Vivo Testing: Greenhouse trials to evaluate efficacy under more realistic conditions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and spectrum of activity.

-

Toxicology and Environmental Fate Studies: Comprehensive evaluation of safety for non-target organisms and the environment.

The exploration of understudied chemical spaces, such as that occupied by 2-chloro-5-ethyl-1,3,4-oxadiazole, is essential for the discovery of next-generation agrochemicals to meet global food security challenges.

References

- SciELO. In vitro evaluation of 1,3,4-oxadiazolethiones for insecticidal activity in agricultural pest cell lines.

- Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences.

- Li, J., et al. (2022). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. PMC.

- Wang, Y., et al. (2017). Semisynthesis and insecticidal activity of some novel fraxinellone-based thioethers containing 1,3,4-oxadiazole moiety. The Royal Society.

- Meshrif, W. S., et al. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. PubMed.

- Li, Y., et al. (2021). Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles. PubMed.

- Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers.

- ResearchGate.

- Luczynski, M. & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Naeem, S., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Wang, Z., et al. (2022). 1,3,4-Oxadiazole Derivatives as Plant Activators for Controlling Plant Viral Diseases: Preparation and Assessment of the Effect of Auxiliaries. Journal of Agricultural and Food Chemistry.

- Li, Y., et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry.

- Li, Q., et al. (2022).

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. MilliporeSigma.

- Santa Cruz Biotechnology. (n.d.). 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. SCBT.

- PubChemLite. (n.d.). 2-chloro-5-ethyl-1,3,4-oxadiazole.

- Inam, M., et al. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.

- Fisher Scientific. (2023). Safety Data Sheet: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.

- BenchChem. (2025).

- BLD Pharm. (n.d.). 2-Chloro-5-ethyl-1,3,4-oxadiazole.

- ResearchGate. (2025).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijper.org [ijper.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. jchemrev.com [jchemrev.com]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - 2-chloro-5-ethyl-1,3,4-oxadiazole (C4H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 13. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 14. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 18. fishersci.fi [fishersci.fi]

- 19. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Rational Design and Validation of 1,3,4-Oxadiazole Scaffold-Based Enzyme Inhibitors

Executive Summary & Mechanistic Framework

In modern rational drug design, identifying a highly active moiety is only half the battle; understanding the causality of its biological interactions dictates clinical success. The 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—has emerged as a highly privileged scaffold in medicinal chemistry[1].

Why 1,3,4-Oxadiazole? As a bioisostere for amides and esters, the 1,3,4-oxadiazole core fundamentally alters the pharmacokinetic landscape of a drug candidate. Unlike esters, it is highly resistant to esterase-mediated hydrolysis, conferring exceptional metabolic stability. Unlike amides, its unique electron distribution provides two potent hydrogen-bond acceptors without acting as a hydrogen-bond donor (unless specifically substituted), allowing it to bypass common target-site resistance mechanisms[1].